愈创木酚

描述

愈创木脂是一种天然存在的木脂素化合物,从润楠树皮中分离得到。 它以其显著的生物活性而闻名,包括提高碱性磷酸酶活性并促进成骨细胞分化 。愈创木脂是一种芳基萘木脂素,这类化合物以其多样的药理特性而闻名。

科学研究应用

Guaiacin has a wide range of scientific research applications:

作用机制

愈创木脂通过多种分子途径发挥其作用:

Wnt/β-连环蛋白信号通路: 愈创木脂促进这条通路,导致 β-连环蛋白蛋白表达增加,并增强细胞分化.

碱性磷酸酶活性: 愈创木脂提高碱性磷酸酶的活性,这对于骨骼矿化和成骨细胞分化至关重要.

生化分析

Biochemical Properties

Guaiacin plays a crucial role in biochemical reactions, particularly in the activation of alkaline phosphatase. This enzyme is essential for the dephosphorylation of various molecules, which is a critical step in many metabolic pathways. Guaiacin interacts with proteins and other biomolecules, enhancing their activity and promoting cellular differentiation. The interaction between Guaiacin and alkaline phosphatase is particularly noteworthy, as it leads to increased enzyme activity and subsequent biochemical reactions .

Cellular Effects

Guaiacin has been shown to influence various types of cells and cellular processes. In osteoblasts, Guaiacin promotes differentiation and increases alkaline phosphatase activity, which is essential for bone formation. Additionally, Guaiacin affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the expression of genes involved in osteogenesis, thereby promoting bone health .

Molecular Mechanism

The molecular mechanism of Guaiacin involves its binding interactions with biomolecules, leading to enzyme activation. Guaiacin binds to alkaline phosphatase, increasing its activity and promoting the dephosphorylation of target molecules. This activation cascade results in enhanced cellular differentiation and metabolic activity. Furthermore, Guaiacin may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guaiacin have been observed to change over time. Guaiacin is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that Guaiacin maintains its ability to promote osteoblast differentiation and increase alkaline phosphatase activity, although the effects may diminish slightly over time .

Dosage Effects in Animal Models

The effects of Guaiacin vary with different dosages in animal models. At lower doses, Guaiacin effectively promotes osteoblast differentiation and increases alkaline phosphatase activity without causing adverse effects. At higher doses, Guaiacin may exhibit toxic effects, including cellular damage and impaired metabolic function. It is essential to determine the optimal dosage to maximize the beneficial effects of Guaiacin while minimizing potential toxicity .

Metabolic Pathways

Guaiacin is involved in several metabolic pathways, particularly those related to bone formation and mineralization. It interacts with enzymes such as alkaline phosphatase, promoting the dephosphorylation of substrates and enhancing metabolic flux. Guaiacin also affects metabolite levels, contributing to the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, Guaiacin is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Guaiacin’s localization and accumulation within specific tissues, such as bone, are critical for its biological activity and therapeutic potential .

Subcellular Localization

Guaiacin’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Guaiacin’s localization to the nucleus or mitochondria may influence its ability to modulate gene expression and cellular metabolism .

准备方法

合成路线和反应条件: 愈创木脂可以通过多种化学反应合成。 一种常见的方法是 4-(α-溴乙酰基)-愈创木酚与愈创木酚之间的缩合反应 。此反应通常在受控条件下进行,以确保形成所需产物。

工业生产方法: 愈创木脂的工业生产通常涉及从天然来源,如润楠树皮中提取该化合物。 提取过程包括几个步骤,例如溶剂提取、纯化和结晶,以获得高纯度的愈创木脂 .

化学反应分析

反应类型: 愈创木脂会经历各种化学反应,包括:

氧化: 愈创木脂可以被氧化成不同的产物,例如愈创木酚和其他酚类化合物.

还原: 还原反应可以将愈创木脂转化为更简单的木脂素衍生物。

取代: 愈创木脂可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠等还原剂。

取代: 在特定条件下,可以使用各种试剂,包括卤素和烷基化试剂。

主要形成的产物:

还原: 更简单的木脂素衍生物。

取代: 具有不同官能团的芳基萘衍生物。

4. 科研应用

愈创木脂在科研方面具有广泛的应用:

相似化合物的比较

愈创木脂在木脂素化合物中是独一无二的,因为它具有特定的生物活性和化学性质。类似的化合物包括:

耳香酚: 另一种具有类似结构特征的芳基萘木脂素.

卡加亚宁: 一种具有类似药理特性的木脂素.

五脂素 A1: 与愈创木脂在结构上相似,但具有不同的生物活性.

这些化合物虽然结构相似,但表现出不同的生物活性 and chemical reactivity, highlighting the uniqueness of guaiacin in scientific research and industrial applications.

属性

IUPAC Name |

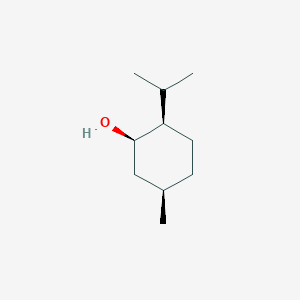

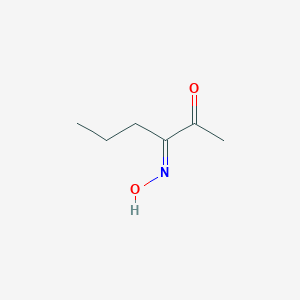

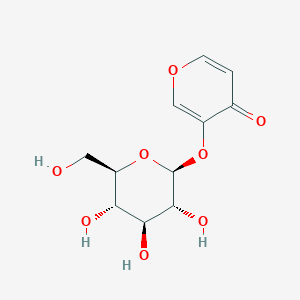

(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAAYUCUPIYQBR-JGRMJRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319141 | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36531-08-5 | |

| Record name | Guaiacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Guaiacin and where is it found?

A1: Guaiacin is a naturally occurring lignan compound primarily found in plants belonging to the Lauraceae family, such as Machilus thunbergii and Myristica fragrans (nutmeg). [, , ]

Q2: What biological activities have been reported for Guaiacin?

A2: Guaiacin has been shown to exhibit several biological activities, including:

- Stimulation of Osteoblast Differentiation: Guaiacin significantly increases alkaline phosphatase activity, collagen synthesis, and calcium deposition in mouse osteoblast cultures, suggesting potential benefits for bone health. [] This effect is thought to be mediated through the estrogen receptor, as the estrogen receptor antagonist tamoxifen reduces Guaiacin's effects. []

- Neuroprotective Effects: Guaiacin has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cell cultures. [] This suggests potential applications in neurodegenerative diseases.

- Antibacterial Activity: Studies have shown Guaiacin to exhibit antibacterial activity against Streptococcus mutans, a bacterium implicated in dental caries. []

Q3: How does Guaiacin exert its stimulatory effects on osteoblast differentiation?

A3: While the exact mechanism remains unclear, research suggests that Guaiacin may interact with estrogen receptors in osteoblasts. [] This interaction potentially triggers downstream signaling pathways that promote osteoblast differentiation, leading to increased alkaline phosphatase activity, collagen synthesis, and calcium deposition – key processes in bone formation. []

Q4: What is the structural characterization of Guaiacin?

A4: Guaiacin is a phenyltetralin lignan with the molecular formula C22H24O4. [] While the provided abstracts don't detail specific spectroscopic data, they indicate that techniques like UV, IR, and NMR have been used to characterize its structure. [] Further research articles or databases would be needed for comprehensive spectroscopic information.

Q5: Does Guaiacin demonstrate any notable structure-activity relationships?

A6: The research on lignans from Machilus thunbergii provides insights into structure-activity relationships. It suggests that arylnaphthalene type lignans, like Guaiacin, exhibit stronger stimulatory effects on osteoblast differentiation compared to bibenzylbutane type lignans. [] This highlights the importance of the arylnaphthalene structural motif for this particular activity.

Q6: Are there any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of Guaiacin?

A6: The provided research abstracts do not delve into detailed PK/PD studies of Guaiacin. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion profile, as well as its in vivo activity and efficacy.

Q7: What about the safety and toxicity profile of Guaiacin?

A7: The available research abstracts don't offer specific details on the toxicity of Guaiacin. Therefore, it's crucial to conduct thorough toxicological studies to ensure its safety before considering any therapeutic applications.

Q8: Are there any analytical methods available to detect and quantify Guaiacin?

A9: While the provided research doesn't specify the analytical methods used, it is mentioned that various chromatographic techniques, including column chromatography and HPLC, are employed for isolating Guaiacin. [, ] It is likely that techniques like LC-MS or GC-MS are employed for its detection and quantification, although this information isn't provided in the abstracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)

![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI)](/img/structure/B150134.png)